molecular formula C22H19FN4O4 B2607313 2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1115336-64-5

2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No. B2607313
CAS RN: 1115336-64-5
M. Wt: 422.416
InChI Key: WLWXOHRXCGIGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the retrieved data .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the retrieved data .

Scientific Research Applications

Cancer Treatment

The compound has shown promise as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an extracellular enzyme. ENPP1 hydrolyzes cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which is the endogenous agonist for the stimulator of interferon genes (STING) pathway. Inhibition of ENPP1 can trigger STING activation and promote antitumor immunity, making it an attractive target for cancer immunotherapy . Compound 31, derived from the pyrido[2,3-d]pyrimidin-7-one scaffold, demonstrated significant potency in both ENPP1 inhibition and STING pathway stimulation in vitro. Notably, it also exhibited in vivo efficacy in a syngeneic mouse triple-negative breast cancer model.

Antibacterial and Antifungal Activity

While not widely explored, the compound’s structure suggests potential antibacterial and antifungal properties. A related compound, 2-thioxodihydropyrido[2,3-d]pyrimidine, was identified as having broad-spectrum antibacterial activity (MIC 0.49–3.9 μg/mL) and reasonable antifungal activity (MIC 31.25 μg/mL) .

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data .

Future Directions

The future directions for the research and development of this compound are not specified in the retrieved data .

properties

IUPAC Name

2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O4/c1-31-14-6-4-5-13(9-14)10-24-18(28)12-27-21(29)20-19(26-22(27)30)16(11-25-20)15-7-2-3-8-17(15)23/h2-9,11,25H,10,12H2,1H3,(H,24,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWXOHRXCGIGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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